Corticosterone-21-hemisuccinate

Catalog No.
S592939
CAS No.
10215-77-7
M.F
C25H34O7
M. Wt
446.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Corticosterone-21-hemisuccinate

CAS Number

10215-77-7

Product Name

Corticosterone-21-hemisuccinate

IUPAC Name

4-[2-[(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid

Molecular Formula

C25H34O7

Molecular Weight

446.5 g/mol

InChI

InChI=1S/C25H34O7/c1-24-10-9-15(26)11-14(24)3-4-16-17-5-6-18(25(17,2)12-19(27)23(16)24)20(28)13-32-22(31)8-7-21(29)30/h11,16-19,23,27H,3-10,12-13H2,1-2H3,(H,29,30)/t16-,17-,18+,19-,23+,24-,25-/m0/s1

InChI Key

KEECMXYFGNWLEA-BIGDRKAKSA-N

SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)COC(=O)CCC(=O)O)C)O

Synonyms

corticosterone-21-hemisuccinate

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)COC(=O)CCC(=O)O)C)O

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(=O)COC(=O)CCC(=O)O)C)O

The exact mass of the compound Corticosterone-21-hemisuccinate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Adrenal Cortex Hormones - Hydroxycorticosteroids - 11-Hydroxycorticosteroids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Corticosterone-21-hemisuccinate is a prodrug and a water-soluble ester of corticosterone, the primary glucocorticoid involved in the regulation of stress responses in rodents and other species. This hemisuccinate form is specifically designed for research applications that require the preparation of aqueous solutions, such as cell culture media or saline-based formulations for in vivo administration. Upon administration, it is hydrolyzed by endogenous esterases to release the biologically active parent compound, corticosterone, allowing for its systemic delivery in a controlled and highly soluble format.

Direct substitution with the parent compound, corticosterone, fails in applications requiring aqueous vehicles due to its poor water solubility, which necessitates the use of organic solvents (e.g., DMSO, ethanol) or complex oil-based vehicles that can introduce experimental artifacts and handling difficulties. Furthermore, substituting with a more common synthetic glucocorticoid like dexamethasone is mechanistically inappropriate for many studies. Corticosterone exhibits high affinity for both glucocorticoid (GR) and mineralocorticoid (MR) receptors, whereas dexamethasone is highly selective for the GR. This makes Corticosterone-21-hemisuccinate essential for research aiming to investigate the distinct physiological roles of MR, where dexamethasone would yield incomplete or misleading results.

Superior Aqueous Solubility for Simplified and Solvent-Free Formulations

The sodium salt of corticosteroid-21-hemisuccinates demonstrates vastly superior aqueous solubility compared to its parent compound. Technical datasheets for the analogous hydrocortisone sodium salt specify a solubility of 50 mg/mL in water. In contrast, corticosterone is practically insoluble in aqueous buffers, requiring researchers to use organic solvents like ethanol or DMSO, or prepare complex vehicles such as oil emulsions or cyclodextrin complexes for administration.

Evidence DimensionSolubility in Aqueous Media
Target Compound Data50 mg/mL in H2O (as sodium salt of analogous hydrocortisone)
Comparator Or BaselineCorticosterone (parent compound): Requires organic solvents (DMSO, EtOH) or complex vehicles for dissolution.
Quantified DifferenceOrders of magnitude higher solubility in a simple aqueous buffer compared to the parent steroid.
ConditionsStandard laboratory conditions for preparing stock solutions for cell culture or in vivo injection.

This eliminates the need for potentially cytotoxic or confounding organic solvents in experiments and dramatically simplifies the preparation of physiologically compatible dosing solutions.

Enables Investigation of Dual Receptor Pathways Not Targetable by Dexamethasone

The active metabolite, corticosterone, is the natural ligand for both mineralocorticoid (MR) and glucocorticoid (GR) receptors, binding to MR with approximately 10-fold higher affinity than to GR. This dual activity is critical for studying the integrated stress response. In contrast, the common synthetic substitute dexamethasone binds with high affinity to GR but has a significantly lower relative binding potency for MR. The calculated ratio of MR to GR binding potency for corticosterone is 1.0, while for dexamethasone it is only 0.20 (relative to cortisol), making dexamethasone unsuitable for studies where MR activation is a key variable.

Evidence DimensionRelative Receptor Binding Affinity (MR vs. GR)
Target Compound DataCorticosterone (active form): High affinity for both MR (Kd ~0.5 nM) and GR (Kd ~5 nM).
Comparator Or BaselineDexamethasone: High affinity for GR, but with a 5-fold lower relative potency for MR compared to corticosterone.
Quantified DifferenceCorticosterone is a potent agonist at both receptors, whereas dexamethasone is highly GR-selective.
ConditionsIn vitro receptor binding assays using brain or kidney cytosol.

For research on memory, mood, and neuronal plasticity where MR plays a distinct role, this compound is the appropriate choice, as dexamethasone would fail to activate these critical pathways.

Reliable In Vivo Delivery System Mimicking Endogenous Stress Response

Corticosterone-21-hemisuccinate serves as a reliable prodrug, enabling the simulation of physiological stress responses through systemic administration in animal models. Its solubility allows for administration in drinking water or via simple injection in saline, bypassing the need for complex and potentially confounding vehicles required for the parent corticosterone. This method has been successfully used to achieve plasma corticosterone concentrations comparable to those induced by major physiological stressors, ensuring the biological relevance of the experimental model. Using this soluble form avoids the variability and potential for local irritation or inflammation associated with oil or DMSO-based vehicles.

Evidence DimensionIn Vivo Administration Vehicle
Target Compound DataAqueous solution (saline, drinking water).
Comparator Or BaselineCorticosterone: Requires oil, ethanol, or DMSO-based vehicles.
Quantified DifferenceQualitative improvement in handling, reproducibility, and physiological compatibility.
ConditionsSystemic administration in rodent models for behavioral and physiological studies.

This provides a more refined, reproducible, and physiologically relevant method for studying the effects of elevated glucocorticoids in vivo, aligning with the 3Rs principles of animal research.

In Vivo Rodent Models of Stress, Anxiety, and Depression

For studies requiring the elevation of systemic corticosterone to mimic acute or chronic stress. The compound's high water solubility allows for simple, reproducible administration in drinking water or via intraperitoneal/subcutaneous injection in a saline vehicle, avoiding the confounding effects of oil or solvent-based carriers.

Neuroscience Research on Learning, Memory, and Neuronal Plasticity

Ideal for differentiating the roles of mineralocorticoid (MR) and glucocorticoid (GR) receptors in the brain. Unlike GR-selective analogs such as dexamethasone, this compound ensures activation of both receptor pathways, which is critical for accurately modeling the neurobiological effects of endogenous glucocorticoids.

In Vitro Cell Culture Models of Glucocorticoid Action

For treating cell cultures (e.g., neuronal, immune, or endocrine cells) to study glucocorticoid signaling. Its ability to dissolve directly into aqueous culture media at high concentrations eliminates the need for DMSO or ethanol, preventing solvent-induced stress or toxicity that can interfere with experimental results.

XLogP3

1.9

UNII

IU50V885SP

Wikipedia

Corticosterone-21-hemisuccinate

Dates

Last modified: 02-18-2024

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